molecular formula C12H17N3O2 B14453784 Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester CAS No. 77726-96-6

Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester

Cat. No.: B14453784
CAS No.: 77726-96-6
M. Wt: 235.28 g/mol
InChI Key: QVVYTALOANQWEE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester is an organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a triazenyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester typically involves the reaction of benzoic acid derivatives with triazenyl compounds under controlled conditions. One common method involves the esterification of 4-(3,3-diethyl-1-triazenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to optimize yield and purity. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazenyl group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-3-ethynyl-, methyl ester
  • Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, ethyl ester

Uniqueness

Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77726-96-6

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(diethylaminodiazenyl)benzoate

InChI

InChI=1S/C12H17N3O2/c1-4-15(5-2)14-13-11-8-6-10(7-9-11)12(16)17-3/h6-9H,4-5H2,1-3H3

InChI Key

QVVYTALOANQWEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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